
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 is a complex synthetic compound that combines several functional groups and linkers. It is primarily used in the field of peptide synthesis and bioconjugation. The compound features a lysine residue protected by a monomethoxytrityl (MMT) group, a para-aminobenzoic acid (PAB) linker, an oxydiacetamide moiety, and a polyethylene glycol (PEG) chain terminated with an azide group. This structure allows for versatile applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 involves multiple steps, each requiring specific reagents and conditions:
Protection of Lysine: The lysine residue is protected with a monomethoxytrityl (MMT) group to prevent unwanted reactions during subsequent steps. This is typically achieved using monomethoxytrityl chloride in the presence of a base such as triethylamine.
Coupling with Para-Aminobenzoic Acid: The protected lysine is then coupled with para-aminobenzoic acid (PAB) using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Introduction of Oxydiacetamide: The PAB-lysine conjugate is reacted with oxydiacetamide under mild conditions to form the desired linkage.
Attachment of Polyethylene Glycol: The oxydiacetamide-lysine-PAB intermediate is then coupled with a polyethylene glycol (PEG) chain, typically using a PEG derivative with an active ester or a similar reactive group.
Azide Termination: Finally, the PEG chain is terminated with an azide group, often through a reaction with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and microwave-assisted synthesis are commonly employed to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 undergoes various chemical reactions, including:
Deprotection: The MMT group can be selectively removed using mild acidic conditions, such as 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Click Chemistry: The azide group at the end of the PEG chain allows for click chemistry reactions, particularly azide-alkyne cycloaddition, to attach various functional groups or biomolecules.
Amide Bond Formation: The compound can participate in amide bond formation reactions, enabling the conjugation of peptides or other molecules.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Click Chemistry: Copper(I) catalysts, alkyne derivatives
Amide Bond Formation: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotected Lysine Derivatives: Upon removal of the MMT group
Bioconjugates: Through click chemistry and amide bond formation
Wissenschaftliche Forschungsanwendungen
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block for the synthesis of branched and cyclic peptides.
Bioconjugation: Facilitates the attachment of various biomolecules, such as proteins, antibodies, and drugs, to create multifunctional conjugates.
Drug Delivery: The PEG chain enhances solubility and biocompatibility, making it suitable for drug delivery systems.
Medical Imaging: Conjugates of this compound can be used as imaging agents for diagnostic purposes.
Materials Science: Employed in the development of hydrogels and other advanced materials for biomedical applications
Wirkmechanismus
The mechanism of action of Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 depends on its specific application. In bioconjugation, the azide group enables click chemistry reactions, allowing for the precise attachment of functional groups or biomolecules. The PEG chain provides solubility and biocompatibility, while the lysine residue offers a site for further modifications. The compound’s ability to form stable amide bonds and undergo selective deprotection makes it a versatile tool in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Mmt)-OH: A similar compound used in peptide synthesis with a different protecting group.
Fmoc-Lys(Mtt)-Wang Resin: Another lysine derivative used in solid-phase peptide synthesis.
Fmoc-Lys(ivDde)-OH: A lysine derivative with a different protecting group for selective deprotection
Uniqueness
Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 stands out due to its combination of functional groups, which provide multiple sites for modification and conjugation. The presence of the PEG chain enhances its solubility and biocompatibility, making it particularly useful in biomedical applications. Additionally, the azide group allows for efficient click chemistry reactions, further expanding its versatility in scientific research.
Eigenschaften
CAS-Nummer |
1224601-12-0 |
|---|---|
Molekularformel |
C55H77N7O14 |
Molekulargewicht |
1060.2 g/mol |
IUPAC-Name |
(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide |
InChI |
InChI=1S/C55H77N7O14/c1-67-50-21-17-48(18-22-50)55(46-10-4-2-5-11-46,47-12-6-3-7-13-47)58-23-9-8-14-51(54(66)60-49-19-15-45(42-63)16-20-49)61-53(65)44-76-43-52(64)57-24-26-68-28-30-70-32-34-72-36-38-74-40-41-75-39-37-73-35-33-71-31-29-69-27-25-59-62-56/h2-7,10-13,15-22,51,58,63H,8-9,14,23-44H2,1H3,(H,57,64)(H,60,66)(H,61,65)/t51-/m0/s1 |
InChI-Schlüssel |
PKUIBTBLKQVEJS-XHIZWQFQSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


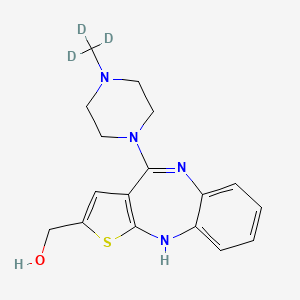

![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)
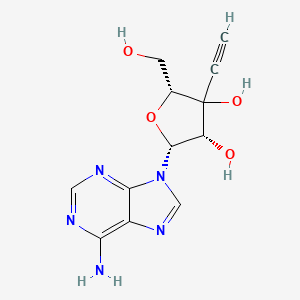

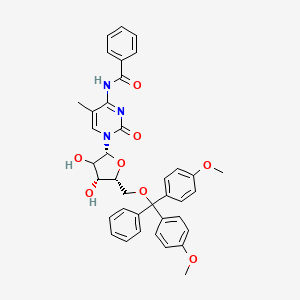
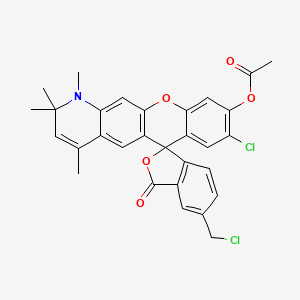
![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)

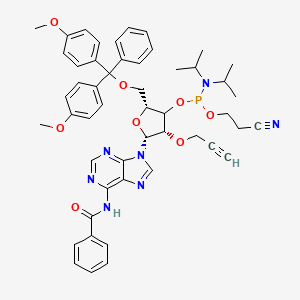
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)
![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)

